molecular formula C10H12BrNO4S B1343787 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid CAS No. 494833-77-1

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid

Cat. No.: B1343787
CAS No.: 494833-77-1
M. Wt: 322.18 g/mol
InChI Key: GAPISYOCEOSVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid (CAS 494833-77-1) is a thiophene-2-carboxylic acid derivative of significant value as a synthetic building block in organic and medicinal chemistry . Its molecular formula is C 10 H 12 BrNO 4 S and it has a molecular weight of 322.18 g/mol . The compound features a bromo substituent at the 5-position and a tert -butoxycarbonyl (Boc)-protected amino group at the 3-position, which provides a handle for further synthetic manipulations and makes it a versatile intermediate for the construction of complex molecules . This compound serves as a key reagent in drug discovery efforts. It has been specifically identified as a selected building block in the discovery of inhibitors for the mitochondrial branched-chain aminotransferase (BCATm), a potential therapeutic target for obesity . The structural features and reactivity of this thiophene derivative make it a valuable component for the design and synthesis of novel pharmaceuticals and other biologically active molecules with potential therapeutic applications . Handling and storage recommendations should be strictly followed to maintain the integrity of the product. It should be stored in a dark place under an inert atmosphere at 2-8°C . Researchers should consult the relevant Safety Data Sheet for detailed hazard information, which includes the precautionary statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPISYOCEOSVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621009
Record name 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494833-77-1
Record name 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence of:

  • Selective bromination of the thiophene ring
  • Introduction of the Boc-protected amino group
  • Installation or transformation of the carboxylic acid functionality

This sequence ensures regioselective functionalization and protection of sensitive groups.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Reagents/Conditions Notes
1 Bromination of Thiophene Bromine (Br2) or N-bromosuccinimide (NBS) with FeBr3 catalyst or under mild conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) Selective bromination at the 5-position; control of temperature (0–25 °C) avoids over-bromination
2 Introduction of Boc-Protected Amino Group Reaction of brominated thiophene with tert-butoxycarbonyl-protected amine (Boc-NH2) under basic conditions (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents (DMF, DMSO) Nucleophilic substitution or palladium-catalyzed amination to install Boc-protected amino group at 3-position
3 Carboxylic Acid Installation or Transformation Formation of carboxylic acid via Grignard reaction with CO2, or ester hydrolysis if starting from ester intermediates; alternatively, direct oxidation or carbonylation methods Use of 2-thienyl Grignard reagents followed by carbonation with CO2 or palladium-catalyzed carbonylation under CO pressure; ester hydrolysis with base or acid to yield free acid

Representative Synthetic Routes

Route A: Bromination → Boc-Amination → Carboxylation
  • Start with thiophene or 3-amino thiophene derivative.
  • Brominate selectively at the 5-position using NBS or Br2 under controlled conditions.
  • Protect the amino group with tert-butoxycarbonyl anhydride (Boc2O) or introduce Boc-protected amine via nucleophilic substitution.
  • Introduce carboxylic acid at the 2-position via Grignard reagent formation followed by carbonation with CO2 or palladium-catalyzed carbonylation.
  • Final purification yields 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid.
Route B: Starting from 3-Methylthiophene-2-carboxylic acid
  • Brominate 3-methylthiophene-2-carboxylic acid to obtain 5-bromo derivative.
  • Convert methyl group to Boc-protected amino group via amination and Boc protection steps.
  • This route may involve intermediate formation of acid chlorides or amides followed by dehydration and Boc protection.

Research Findings and Yield Data

Reaction Step Yield (%) Key Observations Reference
Bromination of thiophene derivatives 60–70% Controlled bromination with NBS yields mono-brominated product with minimal polybromination
Boc-protected amino group introduction 70–85% Efficient under basic conditions; sodium hydride or potassium carbonate preferred
Carboxylic acid formation via Grignard carbonation 65–75% Requires anhydrous conditions; CO2 bubbling or palladium-catalyzed carbonylation effective

The overall multi-step synthesis typically achieves an overall yield in the range of 40–55%, depending on purification and scale.

Industrial and Scale-Up Considerations

  • Industrial synthesis employs continuous flow reactors for bromination to enhance safety and reproducibility.
  • Automated systems control temperature and reagent addition to minimize side reactions.
  • Use of palladium-catalyzed carbonylation under CO pressure is favored for scalability and selectivity.
  • Protection and deprotection steps are optimized to reduce waste and improve atom economy.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield (%) Notes
Bromination Electrophilic substitution Br2 or NBS, FeBr3 catalyst 0–25 °C, DCM or DMF 60–70 Mono-bromination at 5-position
Boc-Amino Introduction Nucleophilic substitution or Pd-catalyzed amination Boc-NH2, NaH or K2CO3 RT to 60 °C, DMF or DMSO 70–85 Protects amino group, regioselective
Carboxylic Acid Formation Grignard carbonation or Pd-catalyzed carbonylation Mg, CO2 or CO, Pd catalyst Anhydrous, RT to 50 °C 65–75 Converts 2-position to acid

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiophene carboxylic acid.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid". However, based on the search results, we can infer some potential applications and related compounds:

Related Compounds and Potential Applications:

  • 5-Bromo-2-thiophenecarboxylic acid: This compound is described as a useful chemical with a variety of research applications .
  • Thiophene derivatives: The search results mention the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are used in the preparation of kinase inhibitors . These compounds have potential applications in medicinal chemistry .
  • 2,3,5-substituted thiophene: A novel 2,3,5-substituted thiophene compound is noted for suppressing the proliferation of FLT3-ITD-holding leukemia cell lines and exhibiting excellent suppression activity against drug-resistant point mutants of FLT3. Thus, it is effective for the treatment of acute myeloid leukemia .
  • 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester : It can be used as an intermediate in the synthesis of pharmaceutical or agrochemical compounds .
  • Building Blocks in Synthesis: The compound, or similar bromothiophenes, could serve as building blocks in organic synthesis for creating more complex molecules . Brominated thiophenes can undergo various reactions, such as Suzuki or Stille couplings, to introduce other functional groups or link to other molecules .

Safety and Hazard Information:

  • 5-Bromothiophene-2-carboxylic acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation .

Additional Information From Search Results:

  • Synthesis: The synthesis of key bromo intermediate commenced with N-protection of commercially available methyl 3-aminothiophene-2-carboxylate with trichloroacetyl isocyanate in THF . Subsequent bromination with Br2Br_2 in acetic acid at 80 °C successfully provided exclusively 5-bromo-thiophene .

Mechanism of Action

The mechanism of action of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or interact with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid (CAS Number: 494833-77-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H12BrNO4S
  • Molar Mass : 322.18 g/mol
  • CAS Number : 494833-77-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. Notably, studies have shown that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

In Vitro Studies

Research indicates that this compound has significant antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Selectivity
MDA-MB-231 (TNBC)0.126High (19-fold over MCF10A)
MCF-70.87 - 12.91Moderate
MCF10A>20Baseline

The compound displayed a strong inhibitory effect on the proliferation of MDA-MB-231 cells while showing significantly less impact on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting TNBC .

In Vivo Studies

In animal models, particularly using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in notable reductions in lung metastasis. The pharmacodynamic effects were assessed over a period of 30 days, demonstrating its potential as an effective therapeutic agent against metastatic breast cancer .

Case Studies

  • Case Study on Antitumor Activity :
    A study highlighted the use of this compound in inhibiting tumor growth in mice models. The compound was administered intraperitoneally, leading to a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves bromination of a thiophene precursor followed by sequential functionalization. For example:

  • Step 1 : Bromination of 3-aminothiophene-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
  • Step 2 : Protection of the amino group with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
  • Characterization : Use HPLC for purity verification (>95%), NMR (¹H/¹³C) to confirm substitution patterns, and mass spectrometry (HRMS) for molecular weight validation. Melting points (mp) can be cross-referenced with analogous bromothiophene derivatives (e.g., 5-Bromo-2-thiophenecarboxylic acid, mp 121°C ).

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Hazard Mitigation : The compound may release hazardous gases (e.g., HBr) under thermal decomposition. Ensure proper ventilation and avoid contact with skin (risk code H313) .
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

Q. What analytical methods are optimal for confirming the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
  • Spectroscopy :
    • FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
    • NMR : ¹H NMR should show tert-butyl protons (1.2–1.4 ppm) and aromatic protons (6.8–7.5 ppm for thiophene) .
  • Elemental Analysis : Match calculated and observed C/H/N/Br percentages to validate molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Docking Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at the bromine site, predicting Suzuki-Miyaura coupling reactivity with boronic acids .
  • Molecular Dynamics : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions (temperature, solvent) for coupling efficiency .
  • Case Study : Analogous bromothiophenes show enhanced reactivity in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. What strategies improve the stability of the Boc group during acidic/basic reactions?

  • Acidic Conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use mild acids (e.g., HCl in dioxane) for controlled Boc removal .
  • Basic Conditions : Replace NaOH with weaker bases (e.g., NaHCO₃) to prevent hydrolysis. Monitor pH (<9) to retain Boc integrity .
  • Stabilization : Add antioxidants (e.g., BHT) in storage to prevent oxidative degradation of the thiophene ring .

Q. How does the bromine substituent influence the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?

  • Electron-Withdrawing Effect : Bromine increases electrophilicity, enhancing interactions with microbial enzymes (e.g., bacterial leucyl-tRNA synthetase) .
  • Comparative SAR : Replace bromine with Cl or CF₃ to assess activity changes. For example, 5-CF₃ analogs show higher logP values, improving membrane permeability .
  • Biological Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Bromine-containing derivatives typically exhibit MIC values 2–4 μg/mL lower than non-halogenated analogs .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Solubility Issues : Low solubility in water requires polar solvents (e.g., DMSO/ethanol mixtures) for slow evaporation.
  • Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., urea) to stabilize lattice formation. Single-crystal X-ray diffraction of related compounds (e.g., 5-Bromobenzo[b]thiophene-3-carboxylic acid) confirms planar thiophene rings and intermolecular H-bonding with carboxylic groups .

Methodological Guidelines

  • Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., palladium-catalyzed couplings) .
  • Data Contradictions : If NMR signals conflict with expected patterns (e.g., unexpected splitting), re-examine reaction stoichiometry or consider regioisomeric byproducts .
  • Scale-Up : Transition from batch to flow chemistry for safer bromine handling and improved yield reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.